molecular formula C9H8BrN3 B14049203 (6-Bromoquinazolin-2-yl)methanamine

(6-Bromoquinazolin-2-yl)methanamine

Cat. No.: B14049203
M. Wt: 238.08 g/mol
InChI Key: XAQUWQMHYQJQDQ-UHFFFAOYSA-N
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Description

(6-Bromoquinazolin-2-yl)methanamine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features a bromine atom at the 6th position and a methanamine group at the 2nd position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoquinazolin-2-yl)methanamine typically involves the bromination of quinazoline followed by the introduction of the methanamine group. One common method includes:

    Bromination: Quinazoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6th position.

    Amination: The brominated quinazoline is then reacted with methanamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

(6-Bromoquinazolin-2-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(6-Bromoquinazolin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromoquinazolin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanamine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound without the bromine and methanamine groups.

    (6-Chloroquinazolin-2-yl)methanamine: Similar structure with a chlorine atom instead of bromine.

    (6-Bromoquinazolin-2-yl)ethanamine: Similar structure with an ethanamine group instead of methanamine.

Uniqueness

(6-Bromoquinazolin-2-yl)methanamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The methanamine group also provides specific interactions that can be leveraged in various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(6-bromoquinazolin-2-yl)methanamine

InChI

InChI=1S/C9H8BrN3/c10-7-1-2-8-6(3-7)5-12-9(4-11)13-8/h1-3,5H,4,11H2

InChI Key

XAQUWQMHYQJQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)CN

Origin of Product

United States

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